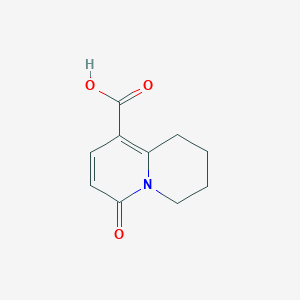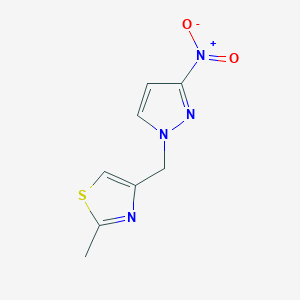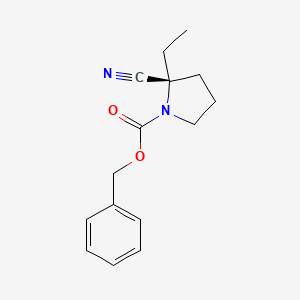![molecular formula C8H3ClN4 B11780434 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyano group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve controlled temperatures and the use of polar solvents to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield various substituted derivatives of the compound .
Applications De Recherche Scientifique
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.
Organic Synthesis: The compound is used as a precursor for synthesizing bioactive compounds due to its unique structure.
Materials Science: Its electronic properties make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis.
Mécanisme D'action
The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of various kinase targets, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which plays a crucial role in cancer therapy . The compound’s unique structure allows it to influence pharmacokinetics and pharmacodynamics, making it effective in therapeutic interventions.
Comparaison Avec Des Composés Similaires
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile can be compared with other similar compounds in the pyridopyrimidine family, such as:
4,6-Dichloropyrimidine-5-carbaldehyde: Used as an intermediate in the synthesis of various pyridopyrimidine derivatives.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: A promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C8H3ClN4 |
|---|---|
Poids moléculaire |
190.59 g/mol |
Nom IUPAC |
4-chloropyrido[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H |
Clé InChI |
PJSMHBCCUTXFLH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1N=CN=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)

![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)



